N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
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Overview
Description
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline and 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline are chemical compounds belonging to the class of dinitroaniline herbicides. These compounds are known for their pre-emergence selective herbicidal activity, primarily affecting the physiological growth processes associated with seed germination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves the nitration of N-butyl-N-ethyl-4-(trifluoromethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .
For 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, a similar nitration process is employed, where N,N-dipropyl-4-(trifluoromethyl)aniline is subjected to nitration under controlled conditions .
Industrial Production Methods
Industrial production of these compounds involves large-scale nitration processes, where the aniline derivatives are nitrated in continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The nitrated products are then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups in these compounds can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other complex organic molecules.
Biology: Studied for their effects on plant physiology and growth processes.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Widely used as herbicides for controlling weed growth in agricultural fields.
Mechanism of Action
The primary mechanism of action of these compounds involves the inhibition of cell division in the root tips of germinating seeds. They interfere with the polymerization of tubulin, a protein essential for the formation of microtubules, which are crucial for cell division. This disruption leads to the inhibition of root growth, effectively controlling the germination and growth of weeds .
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline:
2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline: Another dinitroaniline herbicide with comparable herbicidal activity.
Uniqueness
These compounds are unique due to their specific chemical structure, which allows them to effectively inhibit cell division in plant roots. Their trifluoromethyl group enhances their stability and effectiveness as herbicides, making them more efficient compared to other herbicides without this functional group .
Properties
Molecular Formula |
C26H32F6N6O8 |
---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/2C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h2*7-8H,3-6H2,1-2H3 |
InChI Key |
HLLYDGVOMRCOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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